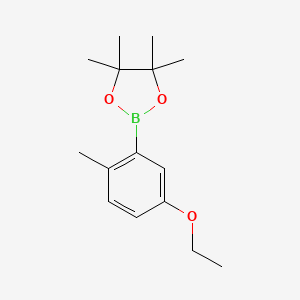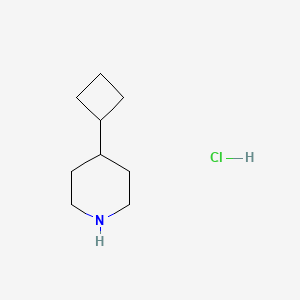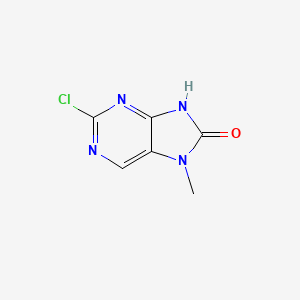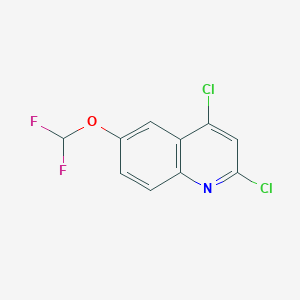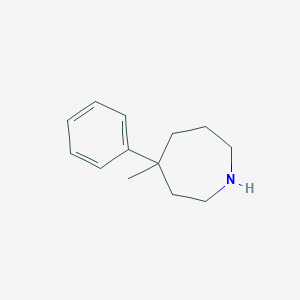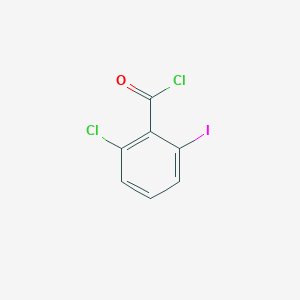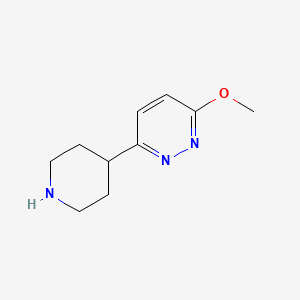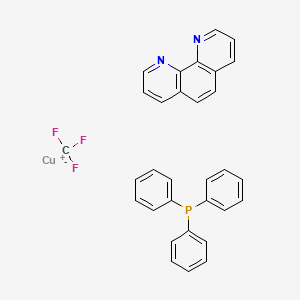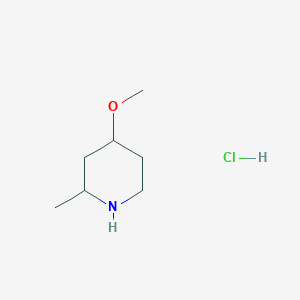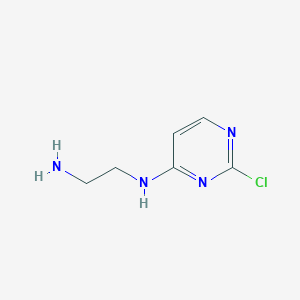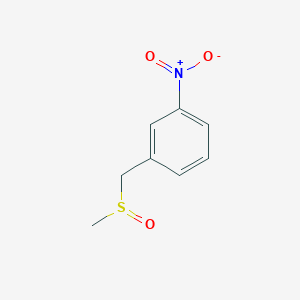![molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2](/img/structure/B1433842.png)
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
描述
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: is an organic compound with the molecular formula C9H8BrClO4S . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and sulfonyl functional groups. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of a suitable precursor, such as methyl 2-phenylacetate, using bromine in the presence of a catalyst like iron(III) bromide.
Chlorosulfonation: The brominated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid. This step introduces the chlorosulfonyl group into the molecule.
Esterification: The final step involves esterification, where the intermediate is treated with methanol in the presence of an acid catalyst to form methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of reduced derivatives with altered functional groups.
Oxidation: Formation of sulfonic acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromine and chlorosulfonyl groups facilitate various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
- Methyl 5-bromo-2-(chlorosulfonyl)benzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison:
- Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate has a unique combination of functional groups that make it more reactive and versatile compared to similar compounds.
- The presence of both bromine and chlorosulfonyl groups allows for a wider range of chemical reactions and applications.
- Similar compounds may lack one or more of these functional groups, limiting their reactivity and potential uses.
属性
IUPAC Name |
methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAHSAYSSDOQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
